molecular formula C20H24N4O3 B5372672 (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B5372672
M. Wt: 368.4 g/mol
InChI Key: KRAAUHUWSGJCIT-GJZGRUSLSA-N
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Description

(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a cyclopropylcarbamoyl group and a phenyl-pyrazolylmethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropylcarbamoyl group, and the attachment of the phenyl-pyrazolylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features may allow it to bind to specific proteins or enzymes, making it a useful tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials, such as increased durability or enhanced performance.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows

Properties

IUPAC Name

(3S,5S)-5-(cyclopropylcarbamoyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(22-17-6-7-17)14-8-15(20(26)27)11-24(10-14)12-16-9-21-23-18(16)13-4-2-1-3-5-13/h1-5,9,14-15,17H,6-8,10-12H2,(H,21,23)(H,22,25)(H,26,27)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAAUHUWSGJCIT-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC(CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H]2C[C@@H](CN(C2)CC3=C(NN=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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